Atrazine-desethyl-2-hydroxy
Description
Contextualization as a Metabolite within Triazine Herbicide Research
Atrazine-desethyl-2-hydroxy is a metabolite of the herbicide atrazine (B1667683). ebi.ac.ukchemicalbook.com Atrazine belongs to the triazine class of herbicides, which have been extensively used in agriculture to control broadleaf and grassy weeds in crops such as corn and sugarcane. nih.govwikipedia.org The degradation of atrazine in the environment can occur through various biotic and abiotic processes, leading to the formation of several transformation products. wikipedia.orgresearchgate.net
The formation of this compound involves two key transformation steps from the parent atrazine molecule: dealkylation and hydroxylation. mdpi.comresearchgate.net Specifically, it is formed through the removal of an ethyl group (de-ethylation) and the replacement of the chlorine atom with a hydroxyl group. mdpi.comresearchgate.net This process can be mediated by soil microorganisms or through chemical reactions like photolysis. wikipedia.orgmdpi.comresearchgate.net It is considered one of the major degradation products of atrazine found in the environment. mdpi.com
Significance in Environmental and Toxicological Studies
The study of this compound is significant for several reasons. As a metabolite, its presence in soil and water is an indicator of past atrazine use. diva-portal.organses.fr Due to its chemical properties, which differ from the parent compound, its mobility and persistence in the environment can also vary. For instance, some studies suggest that hydroxylated metabolites of atrazine may have different sorption characteristics in soil compared to atrazine itself.
From a toxicological perspective, the degradation products of atrazine are of interest because their toxicity may differ from the parent compound. osti.gov While some degradation processes can lead to less toxic compounds, it is essential to evaluate each metabolite individually. osti.gov The formation of hydroxylated metabolites like this compound is sometimes considered a detoxification pathway, as the replacement of the chlorine atom with a hydroxyl group can reduce the herbicidal activity and potentially lower its toxicity. researchgate.net However, comprehensive toxicological data for many atrazine metabolites, including this compound, is still limited. osti.govmst.dk
Research Gaps and Future Directions in this compound Studies
Despite its recognition as a significant atrazine metabolite, there are still notable research gaps concerning this compound. A more thorough understanding of its long-term fate and transport in various environmental compartments is needed. This includes its potential for leaching into groundwater and its persistence in different soil types.
Further toxicological studies are required to fully characterize the potential risks of this compound to non-target organisms, including aquatic life and human health. osti.govmdpi.com While some research suggests that hydroxylated metabolites are less toxic than atrazine, more comprehensive data is necessary to confirm this across a range of organisms and endpoints. osti.gov
Future research should also focus on the combined effects of atrazine and its various metabolites, as they often occur as a mixture in the environment. Understanding the synergistic or antagonistic interactions between these compounds is crucial for a realistic environmental risk assessment. Additionally, developing more efficient and sensitive analytical methods for the simultaneous detection of atrazine and its degradation products in environmental samples remains an important area of research. diva-portal.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C6H11N5O | ebi.ac.uk |
| Molar Mass | 169.18 g/mol | lgcstandards.com |
| CAS Number | 19988-24-0 | chemicalbook.comcymitquimica.com |
| Appearance | Colorless solid | nih.gov |
| Synonyms | 4-Amino-2-hydroxy-6-(isopropylamino)-1,3,5-triazine, Deethylhydroxyatrazine (DEHA) | mdpi.comlgcstandards.com |
Interactive Data Table: Detection of Atrazine Metabolites in Environmental Samples
| Metabolite | Environmental Matrix | Detection Method | Reference |
| This compound | Agricultural drainage water | SALDI-MS and LC/MS/MS | diva-portal.org |
| This compound | Small lentic waterbodies | Grab water samples and POCIS | anses.fr |
| Hydroxyatrazine | Agricultural soil | HPLC and Mass Spectrometry | nih.gov |
| Deethylatrazine (B13485) (DEA) | Agricultural soil | HPLC and Mass Spectrometry | nih.gov |
| Deisopropylatrazine (B29266) (DIA) | Agricultural soil | HPLC and Mass Spectrometry | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-4-(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c1-3(2)8-5-9-4(7)10-6(12)11-5/h3H,1-2H3,(H4,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKLGRUZDXSATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=O)NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173802 | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19988-24-0 | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019988240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Environmental Genesis and Transformation Dynamics of Atrazine Desethyl 2 Hydroxy
Formation Pathways from Parent Herbicides
Atrazine-desethyl-2-hydroxy originates from the degradation of atrazine (B1667683) through various environmental pathways. These pathways can be broadly categorized into biotic, involving living organisms, and abiotic, which are chemical or physical processes.
Biotic Transformation Mechanisms
The transformation of atrazine by living organisms, particularly microbes and plants, is a significant pathway for the formation of its metabolites, including this compound.
The most well-characterized microbial degradation pathway of atrazine involves a series of enzymatic reactions. wikipedia.org Organisms like Pseudomonas sp. strain ADP possess a set of enzymes—AtzA, AtzB, and AtzC—that catalyze the hydrolysis of the C-Cl bond, followed by the removal of the ethyl and isopropyl groups. wikipedia.org While this specific pathway leads to cyanuric acid, other microbial processes can result in the formation of this compound. wikipedia.orgnih.gov The genes encoding these enzymes are highly conserved among atrazine-degrading microbes globally. wikipedia.org The process of N-deethylation, where the ethyl group is removed, is carried out by microbial action and results in the formation of desethylatrazine (DEA). nih.gov This intermediate can then undergo further transformation to this compound. nih.govnih.gov
The degradation of atrazine by microbes can be influenced by environmental factors. For instance, the presence of alternative nitrogen sources can affect the rate at which bacteria utilize atrazine for growth, thereby influencing the degradation process. wikipedia.org
Table 1: Key Microbial Enzymes in Atrazine Degradation
| Enzyme | Function | Gene | Organism Example |
|---|---|---|---|
| AtzA | Catalyzes the hydrolytic dechlorination of atrazine to hydroxyatrazine. | atzA | Pseudomonas sp. strain ADP |
| AtzB | Catalyzes the hydrolysis of N-ethylammelide to cyanuric acid. | atzB | Pseudomonas sp. strain ADP |
| AtzC | Catalyzes the hydrolysis of N-isopropylammelide to cyanuric acid. | atzC | Pseudomonas sp. strain ADP |
Plants can also contribute to the transformation of atrazine. They can absorb the herbicide from the soil and metabolize it into various byproducts. nih.gov One of the primary detoxification pathways in plants involves the replacement of the chlorine atom with a hydroxyl group, leading to the formation of hydroxyatrazine. encyclopedia.pub This process, along with the dealkylation of the side chains, can lead to the formation of compounds like this compound. nih.govencyclopedia.pub
In a study on Japanese radish, plants exposed to atrazine and its degradation products showed interference with their amino acid profiles and metabolic fingerprints, indicating active metabolism of these compounds. nih.gov The aquatic plant Myriophyllum spicatum has been shown to absorb and degrade atrazine into several metabolites, including hydroxyatrazine and deethylatrazine (B13485), which are precursors to this compound. encyclopedia.pub
Microbial Degradation Pathways and Enzyme Roles
Abiotic Transformation Mechanisms
In addition to biological processes, atrazine can be transformed through non-biological chemical and physical reactions in the environment.
Photolysis, the breakdown of compounds by light, is a significant abiotic degradation pathway for atrazine. nih.gov When exposed to ultraviolet (UV) radiation, atrazine can undergo transformation. nih.govresearchgate.net The use of combined microwave-UV (MW-UV) systems has been shown to be particularly effective, achieving high degradation rates in short time intervals. nih.govresearchgate.net
Research has demonstrated that the photolytic process can lead to the substitution of the chloride atom with a hydroxyl group, generating metabolites such as atrazine-2-hydroxy (B135301), this compound, and atrazine-desisopropyl-2-hydroxy. nih.govresearchgate.net In aqueous photolysis studies using both natural and artificial light, desethylatrazine was identified as a degradation product, which can then be further transformed into this compound. nih.gov The efficiency of photolytic degradation can be influenced by the presence of other substances. For example, nitrate (B79036) can mediate the formation of hydroxy radicals, which in turn can degrade atrazine. acs.org
Table 2: Atrazine Degradation Rates with Different Energy Systems
| Energy System | Degradation Rate (%) | Time Interval (s) | Reference |
|---|---|---|---|
| UV | 12 | 120 | nih.gov |
| MW | 28 | 120 | nih.gov |
Hydrolysis, the reaction with water, is another important abiotic pathway for atrazine degradation. nih.gov Atrazine is stable in slightly acidic or basic conditions but can be hydrolyzed to its inactive hydroxy derivative in the presence of strong acids or alkalis. nih.gov The rate of hydrolysis is dependent on the pH of the solution. nih.gov For instance, the hydrolysis of desethylatrazine, a precursor to this compound, is slow in water, with a half-life of around 100 days or more, and the rate decreases as the pH increases. nih.gov
Studies have shown that the conversion of atrazine and its dealkylated metabolites to their 2-hydroxy analogs is significantly influenced by pH. researchgate.net Acidic conditions, such as a pH of 2, can promote acid hydrolysis and potentially photolysis, leading to the formation of these hydroxy derivatives. researchgate.net The presence of humic acids in water can also catalyze the hydrolysis of atrazine and its metabolites. researchgate.net The optimization of pH can significantly improve the degradation rate; for example, adjusting the pH to 8.37 resulted in a 10% improvement in the degradation rate during a photolytic process. nih.govresearchgate.net
Redox Reaction Influences
The transformation of atrazine in the environment is a complex process involving multiple pathways. While microbial activity and chemical hydrolysis are significant contributors to its degradation, redox reactions are also implicated. mdpi.com The formation of this compound is a result of these degradation pathways. For instance, laboratory studies utilizing advanced oxidation processes, such as photolysis with ultraviolet and microwave radiation, have demonstrated the generation of this compound from atrazine. researchgate.netnih.gov In these processes, the chloride atom on the triazine ring is substituted by a hydroxyl group, leading to the formation of hydroxylated metabolites like this compound. researchgate.netnih.gov This suggests that oxidative conditions in the environment can contribute to its formation. This compound is a known environmental transformation product of both atrazine and its intermediate metabolite, atrazine-desethyl. nih.govnih.gov
Environmental Fate and Persistence
The environmental behavior of this compound, a significant metabolite of the herbicide atrazine, is dictated by its mobility in water and its interaction with soil components. mdpi.comresearchgate.net As a transformation product, its presence and persistence in various environmental compartments are of scientific interest. researchgate.net
Mobility and Transport in Aquatic Systems
This compound and its close analog, atrazine-2-hydroxy, are frequently detected in surface water systems, particularly in agricultural regions. mdpi.commdpi.com The concentration of these compounds can exhibit seasonal fluctuations, often linked to agricultural application schedules and hydrological events. mdpi.comnih.gov For example, peak concentrations of the parent compound, atrazine, are often observed in late spring and early summer, corresponding with its application period. nih.gov
In a study of the Rio Preto Hydrographic Basin in Brazil, atrazine-2-hydroxy was detected in approximately 80% of surface water samples, with no significant difference observed between dry and rainy seasons. mdpi.com The highest concentrations found in surface water reached up to 0.179 µg L⁻¹. mdpi.com Another study noted that the highest levels of atrazine were found during the cold-dry season, which was attributed to mobilization by irrigation runoff. mdpi.com The consistent detection of these hydroxy-metabolites suggests their persistence and continuous release from sources like contaminated river sediments. researchgate.net
Table 1: Detection of Atrazine Metabolites in Surface Water (Rio Preto Hydrographic Basin)
| Compound | Detection Frequency | Highest Concentration (µg L⁻¹) | Seasonal Trend |
|---|---|---|---|
| Atrazine-2-hydroxy | ~80% | 0.179 | No apparent impact from season mdpi.com |
| Atrazine | 71.8% | Not specified | Detected in both seasons mdpi.com |
| Atrazine-desethyl | 9.2% | Not specified | Mostly present in rainy season mdpi.com |
This interactive table is based on data from a study in the Rio Preto Hydrographic Basin, Brazil. mdpi.com
The potential for this compound to contaminate groundwater is a significant concern due to the high mobility of atrazine and its dealkylated metabolites. These compounds can leach through the soil profile and enter underlying aquifers. plantprotection.pl
Monitoring studies have confirmed the presence of hydroxylated atrazine metabolites in groundwater. In the Rio Preto Hydrographic Basin, atrazine-2-hydroxy was detected in 100% of the groundwater samples analyzed. mdpi.com In groundwater samples with the highest levels of atrazine (0.159 to 0.305 µg L⁻¹), atrazine-2-hydroxy was also found at significant concentrations, ranging from 0.102 to 0.291 µg L⁻¹. mdpi.com Long-term monitoring in Poland also detected hydroxyatrazine in groundwater, although it was found more sporadically compared to other metabolites like desethylatrazine (DEA). plantprotection.pl The detection of this compound at constant levels in riverbank filtration systems further highlights its potential to move from surface water into groundwater reserves. researchgate.net
Table 2: Atrazine and Atrazine-2-hydroxy Concentrations in Groundwater (Rio Preto Hydrographic Basin)
| Sample Type | Atrazine Concentration (µg L⁻¹) | Atrazine-2-hydroxy Concentration (µg L⁻¹) |
|---|---|---|
| Groundwater Sample 1 | 0.159 | 0.102 |
| Groundwater Sample 2 | Not specified | 0.291 |
| Groundwater Sample 3 | 0.305 | Not specified |
This interactive table presents data from selected groundwater samples where both atrazine and its metabolite were quantified. mdpi.com
Surface Water Dynamics and Seasonal Occurrence
Sorption and Desorption in Soil Matrices
The sorption and desorption of this compound in soil are critical processes that control its mobility and bioavailability. Soil organic matter, and particularly humic substances, play a major role in these interactions. mdpi.comcore.ac.uk The binding of triazine compounds to organic matter can occur through various mechanisms, including hydrogen bonding, charge transfer, and hydrophobic interactions. core.ac.uk
A specific study investigated the interaction of this compound (referred to as DEHA) with two different reference humic acids: Leonardite humic acid (LHA) and Elliot soil humic acid (EHA). mdpi.com This research highlights the direct affinity of this metabolite for humic substances, which are a key component of soil organic matter. mdpi.com The extent of atrazine sorption to humic substances has been shown to correlate with the aromaticity of the organic matter; a higher aromatic content leads to greater hydrophobicity and stronger binding of the compound. core.ac.uk Conversely, metabolites like this compound may exhibit weaker interaction with soil components compared to the parent atrazine, potentially increasing their mobility. researchgate.net The presence of carboxylic and phenolic functional groups in organic matter is also important, as they can facilitate hydrogen bonding with the atrazine molecule and its derivatives. core.ac.uk
Influence of Soil Physicochemical Parameters
The formation and persistence of this compound (ADEHY) in soil are significantly governed by various physicochemical parameters. Key among these are soil pH, organic matter content, and the presence of specific minerals, which collectively influence the degradation pathways of the parent compound, atrazine, and its primary metabolites.
The degradation of atrazine in soil can proceed through either microbial degradation or chemical hydrolysis. iastate.edu The rate of these processes is affected by factors like temperature, moisture, and organic matter content. iastate.edu Soil pH is a critical factor, with abiotic hydrolysis of atrazine occurring more readily in acidic or alkaline soils, while being slower in neutral soils. mdpi.com The formation of ADEHY is a multi-step process, often beginning with the dealkylation of atrazine to form desethylatrazine (DEA), which is then hydroxylated. nih.govnih.gov Microbial activity, which is essential for these biotransformations, is generally stimulated by increased temperature, moisture, and organic matter. iastate.edu
Soil organic matter, particularly humic substances, plays a substantial role in the sorption of atrazine and its metabolites. mdpi.comresearchgate.net This sorption is positively correlated with the organic carbon content in the soil. mdpi.com While sorption can reduce the immediate bioavailability of these compounds for transport and degradation, it also provides a matrix that supports a diverse microbial community responsible for their transformation. iastate.edumdpi.com The interaction between atrazine and soil organic matter can involve various mechanisms, including hydrophobic interactions and the formation of hydrogen bonds. mdpi.comresearchgate.net
Research has indicated that in some cases, no statistically significant relationship is observed between the concentrations of atrazine degradation products and soil parameters like organic carbon and pH. d-nb.info This highlights the complexity of the interactions and the influence of other site-specific factors. The degradation of atrazine can lead to the formation of bound residues, which are incorporated into the soil matrix. The formation of these bound residues is enhanced by the loss of an alkyl chain, a key step in the formation of ADEHY's precursor, DEA. iastate.edu
Table 1: Influence of Soil Physicochemical Parameters on this compound Formation
| Soil Parameter | Effect on Atrazine Transformation | Implication for ADEHY Formation |
| pH | Influences the rate of chemical hydrolysis, which is faster in acidic and alkaline conditions compared to neutral pH. mdpi.com | The overall formation pathway of ADEHY involves both chemical and biological steps, each potentially favored by different pH conditions. |
| Organic Matter | Increases sorption of atrazine and its metabolites, and supports microbial populations involved in degradation. iastate.edumdpi.comresearchgate.net | High organic matter can both sequester precursors and provide an environment conducive to the microbial transformations leading to ADEHY. |
| Temperature & Moisture | Higher temperatures and optimal moisture levels generally increase microbial activity and degradation rates. iastate.edu | Favorable conditions for microbial activity can accelerate the multi-step biotransformation process that forms ADEHY. |
Sediment Accumulation and Remobilization Processes
Atrazine and its degradation products, including this compound, can be transported from agricultural lands to aquatic environments, where they can accumulate in sediments. researchgate.net Sediments can act as a long-term reservoir for these compounds, with the potential for later remobilization back into the water column. researchgate.net
The accumulation of atrazine and its metabolites in sediments is influenced by their physicochemical properties and the characteristics of the sediment. Atrazine has been detected in the sediments of various water bodies, including the Great Lakes. usask.ca The concentrations of atrazine in sediment can be significantly higher than those in the overlying water, suggesting that contaminated sediments can act as a source of atrazine release. researchgate.netusask.ca The degradation of atrazine in sediments can be a slow process, contributing to its persistence. researchgate.net
Desethylatrazine (DEA), a precursor to ADEHY, is frequently detected in aquatic sediments. researchgate.net The presence and concentration of various atrazine metabolites in sediments can provide insights into the degradation pathways and the history of contamination. For instance, the detection of ADEHY at constant levels in some systems has been attributed to the release of atrazine or its transformation products from contaminated river sediments. researchgate.net
Remobilization of atrazine and its metabolites from sediments can occur through various physical and chemical processes. These include diffusion from sediment pore water into the overlying water column and the resuspension of sediment particles due to events like floods or dredging. researchgate.net Studies have shown that atrazine can be released from sediments, becoming a potential source of contamination for the water column. researchgate.net
Table 2: Reported Detections of Atrazine and its Metabolites in Sediments
| Location | Compound(s) Detected | Reported Concentrations/Observations |
| Upper Great Lakes, USA | Atrazine, Desethylatrazine (DEA) | Atrazine concentrations up to 1.7 ng/g. researchgate.net DEA also commonly detected. researchgate.net |
| Two Tree Island salt marsh, UK | Desethylatrazine (DEA) | Maximum concentration of 9.7 ng/g. nih.gov |
| German Wadden Sea | Desethylatrazine (DEA) | Detected in sediment samples. nih.gov |
| Doñana National Park, Spain | Atrazine-desethyl | A major transformation product found in the area. csic.es |
Atmospheric Transport and Deposition (from parent compounds)
While this compound itself is not typically considered to be subject to significant direct atmospheric transport due to its expected lower volatility compared to its parent compound, its presence in remote ecosystems can be explained by the atmospheric transport and subsequent deposition of atrazine and its primary metabolites.
Atrazine is known to be transported atmospherically over long distances from areas of application. usgs.gov During atmospheric transport, atrazine and its more volatile degradation products, such as desethylatrazine (DEA) and deisopropylatrazine (B29266) (DIA), can be present in both the vapor and particulate phases. usask.ca These compounds can then be removed from the atmosphere through wet deposition (rain and snow) and dry deposition.
Studies have confirmed the presence of atrazine and its metabolites, including DEA and DIA, in rainfall in areas far from direct application, such as Isle Royale National Park in Lake Superior. usgs.gov The deposition of these compounds introduces them into pristine environments where they can undergo further transformation in soil and water, leading to the formation of other metabolites like ADEHY. usgs.gov The analysis of herbicides in rainfall has shown that their presence is often linked to wind patterns from agricultural regions. usgs.gov
The annual amount of herbicides deposited can vary significantly from year to year. usgs.gov Once deposited, the fate of these compounds is governed by the local environmental conditions, including degradation rates in soil and water. The detection of atrazine and DEA in lakes within these remote areas confirms that atmospheric deposition is a significant pathway for their introduction. usgs.gov
Analytical Methodologies for Environmental Monitoring of Atrazine Desethyl 2 Hydroxy
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the separation and identification of Atrazine-desethyl-2-hydroxy from complex environmental samples. These techniques offer high resolution and are often coupled with mass spectrometry for definitive confirmation.
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS, UPLC-ToF/MS)
Liquid chromatography, particularly when paired with tandem mass spectrometry (LC-MS/MS), stands as a powerful tool for the analysis of atrazine (B1667683) and its metabolites, including this compound. This approach provides high selectivity and sensitivity, crucial for detecting trace levels in environmental waters. acs.org For instance, a method utilizing solid-phase extraction (SPE) followed by LC-MS has been developed for the ultratrace determination of atrazine and its degradation products. This method achieved recoveries greater than 80% for all analytes from river water, groundwater, and drinking water. acs.org The use of a graphitized carbon black sorbent, Carbograph 4, in the SPE process was particularly effective. acs.org The precision of this method was demonstrated with day-to-day variations ranging from 2.9% to 9.8% at a concentration of 25 ng/L. acs.org
Ultra-high performance liquid chromatography (UPLC) coupled with time-of-flight mass spectrometry (ToF/MS) offers enhanced resolution and mass accuracy, facilitating the identification of unknown metabolites. lcms.cz In one study, an ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer was used to analyze atrazine and its metabolites in spiked soil extracts. lcms.cz The UNIFI Scientific Information System's Binary Compare function successfully identified Atrazine-2-hydroxy (B135301) by its mass-to-charge ratio (m/z) of 198.1351 and a structural modification of -Cl+OH. This system allows for the visualization of relationships between the parent compound and its metabolites. lcms.cz Furthermore, on-line SPE coupled with UPLC-tandem mass spectrometry has been employed for the simultaneous analysis of nine triazine herbicides and eight degradation products in seawater, with quantification limits ranging from 0.023 to 0.657 μg L⁻¹. researchgate.net
Table 1: Performance of LC-based methods for Atrazine Metabolite Analysis
| Analytical Method | Sample Matrix | Key Findings | Reference |
|---|---|---|---|
| LC-MS | River water, groundwater, drinking water | Recoveries >80%; Day-to-day precision 2.9-9.8% at 25 ng/L. | acs.org |
| UPLC-ToF/MS | Spiked soil extracts | Successful identification of Atrazine-2-hydroxy (m/z 198.1351). | |
| On-line SPE-UPLC-MS/MS | Seawater | Quantification limits of 0.023-0.657 µg L⁻¹ for triazines and metabolites. | researchgate.net |
| LC-MS/MS | Groundwater | Atrazine-2-hydroxy detected in all samples. | mdpi.com |
Gas Chromatography Methods
Gas chromatography (GC) is another established technique for the analysis of atrazine and its metabolites. canada.ca Often, derivatization is required for polar metabolites like this compound to increase their volatility for GC analysis. GC coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) is commonly used. canada.cawho.int For instance, atrazine can be determined by GC with nitrogen-phosphorus detection following extraction, with a detection limit of about 0.1 µg/l in tap and river water. who.int GC/MS methods offer higher specificity. canada.ca A GC/ion trap mass spectrometry method has been developed for the trace analysis of atrazine and its deethylated degradation product in water and sediment. researchgate.net This method, using an isotope dilution technique, achieved detection limits of 0.75 ng/L in water and 0.13 ng/g in sediment for atrazine and deethylatrazine (B13485). researchgate.net
Spectroscopic Detection Approaches
Spectroscopic methods provide alternative and sometimes complementary information to chromatographic techniques, focusing on the molecular structure and properties of the analyte.
Surface-Enhanced Raman Scattering (SERS) for Molecular Fingerprinting
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that provides a unique vibrational "fingerprint" of a molecule. mdpi.com This method has been successfully developed for the quantitative analysis of deethylhydroxyatrazine (DEHA), another name for this compound. mdpi.comresearchgate.net The technique relies on the enhancement of the Raman signal when the analyte is adsorbed onto a nanostructured metal surface, such as silver nanoparticles. mdpi.comresearchgate.net A key aspect of this research involved characterizing the vibrational spectrum of DEHA, which can exist in different tautomeric forms (enol and keto) depending on the pH. mdpi.comresearchgate.net SERS has proven to be a powerful tool for characterizing DEHA and its interaction with other environmental components like humic substances at very low concentrations in water. mdpi.comresearchgate.net The final concentration of DEHA in the samples for SERS analysis ranged from 10⁻⁴ to 10⁻⁷ mol/L. mdpi.com
Spectrophotometric Assessments for Degradation Evaluation
UV-Vis spectrophotometry is a more accessible technique that can be used to evaluate the degradation of atrazine and the formation of its by-products. researchgate.netcdmf.org.br In one study, the degradation of atrazine was monitored by scanning the wavelength range of 190 to 300 nm. researchgate.net The spectral analysis indicated the formation of degradation products, including this compound, which was later confirmed by chromatography. researchgate.net However, spectral interference from multiple by-products can be a limitation. cdmf.org.br To overcome this, spectrophotometric data can be coupled with chemometric analysis, such as multivariate curve resolution (MCR), to differentiate between atrazine and its metabolites like hydroxyatrazine. cdmf.org.br This combined approach has been shown to provide results statistically equal to those obtained by high-performance liquid chromatography (HPLC). cdmf.org.br
Advanced Sample Preparation and Extraction Protocols
The effective extraction and pre-concentration of this compound from environmental samples are critical for accurate analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose.
Various sorbent materials have been investigated for the SPE of atrazine and its metabolites. A study comparing C18 on silica (B1680970) and polymeric sorbents found that styrene-divinylbenzene cartridges provided the best results, with elution using methanol (B129727) and ethyl acetate. capes.gov.brresearchgate.net This method yielded detection limits between 0.1 µg/l and 0.02 µg/l for various atrazine metabolites. capes.gov.brresearchgate.net Another effective sorbent is graphitized carbon black (Carbograph 4), which has demonstrated high analyte recoveries from water samples. acs.org
For soil samples, a common protocol involves weighing 10 grams of soil, adding 5 mL of water and 10 mL of acetonitrile (B52724), and shaking the mixture. lcms.cz After a salting-out step and cleanup of the acetonitrile layer, the sample is ready for analysis. lcms.cz In another method, sand samples spiked with analytes were subjected to sequential solvent extraction with acetonitrile before analysis by LC-MS/MS. unl.edu For water samples, adjusting the pH to 3-4 before loading onto SPE cartridges (C-18 and C-18/cation exchange mixed-mode) has been shown to be effective. acs.org
Table 2: Extraction Protocols for Atrazine Metabolites
| Sample Matrix | Extraction Protocol | Key Findings | Reference |
|---|---|---|---|
| Water | Solid-Phase Extraction (SPE) with styrene-divinylbenzene cartridges | Detection limits of 0.02-0.1 µg/l. | capes.gov.brresearchgate.net |
| Water | SPE with graphitized carbon black (Carbograph 4) | Recoveries >80%. | acs.org |
| Soil | Acetonitrile extraction with salting-out step | Suitable for UPLC-ToF/MS analysis. | lcms.cz |
| Sand | Sequential solvent extraction with acetonitrile | Average recovery of 75.4% for N-nitrosoatrazine. | unl.edu |
| Water | SPE with C-18 and mixed-mode cartridges (pH 3-4) | Mean procedural recoveries of 95-100% for atrazine and metabolites. | acs.org |
Compound Names
Method Development and Validation for Environmental Monitoring
The development and validation of analytical methods are essential to ensure the accuracy and reliability of monitoring data for this compound. These methods often involve high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS).
One study detailed the development of a two-dimensional HPLC (2D-HPLC) method with isotope dilution tandem mass spectrometry for the analysis of atrazine and 11 of its metabolites, including hydroxy derivatives, in urine. nih.gov This method demonstrated versatility for different exposure scenarios, from toxicological studies to environmental exposure assessments. nih.gov
Another method was developed for the analysis of atrazine in freshwater bivalves using a simple liquid-liquid extraction followed by HPLC with UV detection. researchgate.net The method was validated for linearity, precision, and quantitation limit, achieving a recovery of 81.7%. researchgate.net
A study focusing on the optimization and validation of a preconcentration technique with stir bar sorptive extraction (SBSE) coupled with HPLC-UV/DAD was developed for atrazine and two of its metabolites, 2-hydroxyatrazine and desethylatrazine, in aqueous samples. researchgate.net The method was found to be efficient for preconcentration in the range of 0.03 to 0.25 mg/L, with detection and quantification limits of 0.0014 mg/L and 0.0016 mg/L, respectively. researchgate.net
The use of UPLC coupled with time-of-flight mass spectrometry (UPLC-ToF/MS) has also been demonstrated for the identification of pesticide metabolites. waters.com This system allows for the efficient identification of metabolites like atrazine-2-hydroxy through functions that compare control and unknown samples and identify structural modifications. waters.com
Validation of these methods typically includes assessing parameters such as linearity, precision (repeatability and reproducibility), accuracy (recovery), limits of detection (LOD), and limits of quantification (LOQ).
Table 2: Performance Data for Selected Analytical Methods
| Analytical Technique | Matrix | Target Analytes | LOD/LOQ | Recovery | Reference |
| HPLC-UV | Freshwater bivalves | Atrazine | Not specified | 81.7% | researchgate.net |
| SBSE-HPLC-UV/DAD | Aqueous samples | Atrazine, 2-hydroxyatrazine, desethylatrazine | LOD: 0.0014 mg/L, LOQ: 0.0016 mg/L | Not specified | researchgate.net |
| 2D-HPLC-MS/MS | Urine | Atrazine and 11 metabolites | 10-50 µg/L (toxicological), 0.1-0.5 µg/L (environmental) | Not specified | nih.gov |
| Mixed-bed MISPE-GC-MS | Water | Atrazine | LOD: 1.34 µg/L, LOQ: 4.5 µg/L | Not specified | nih.gov |
Quality Assurance and Quality Control in Analytical Procedures
Quality assurance (QA) and quality control (QC) are integral components of analytical procedures for monitoring this compound to ensure the reliability and defensibility of the data. QA/QC measures are implemented throughout the entire analytical process, from sample collection to data reporting.
Key QA/QC practices include:
Method Blanks: Analyzing a sample free of the analyte of interest to check for contamination from reagents, glassware, or the instrument.
Field Blanks: A sample of analyte-free water or solvent taken to the field and exposed to the same conditions as the environmental samples to assess contamination during sample collection and transport.
Spiked Samples (Matrix Spikes): Adding a known amount of the analyte to an environmental sample to evaluate the effect of the sample matrix on the analytical method's performance.
Surrogate Standards: Adding a compound that is chemically similar to the analyte but not expected to be in the sample to the samples, blanks, and standards to monitor the efficiency of the extraction and analysis process.
Internal Standards: Adding a known concentration of a compound to every sample and standard just before analysis to compensate for variations in instrument response.
Calibration Standards: A series of solutions with known concentrations of the analyte used to create a calibration curve from which the concentration of the analyte in the samples is determined.
Laboratory Control Samples (LCS): A sample of a well-characterized and homogeneous matrix, similar to the samples being analyzed, with a known concentration of the analyte.
Replicate Samples: Analyzing a sample multiple times to assess the precision of the method.
For example, the U.S. Environmental Protection Agency (EPA) Method 1699, which covers the analysis of pesticides in various matrices, outlines specific QA/QC procedures. epa.gov Similarly, the USGS National Water Quality Laboratory has established protocols that include the use of field equipment blanks and laboratory matrix spikes to provide additional quality assurance. In a monitoring program for micropollutants in drinking water, blank passive samplers were prepared, extracted, and analyzed alongside the exposed samplers to identify any laboratory contamination. seqwater.com.au
The following table lists the chemical compounds mentioned in this article.
Ecotoxicological Implications of Atrazine Desethyl 2 Hydroxy
Effects on Aquatic Biota
Phytoplankton and Algae Responses
Research indicates that hydroxylated metabolites of atrazine (B1667683) are substantially less toxic to photosynthetic aquatic organisms than atrazine itself. Atrazine functions as a potent herbicide by inhibiting photosynthesis in plants, algae, and cyanobacteria. iastate.edu However, its hydroxylated derivatives, including hydroxyatrazine, are considered herbicidally inactive or non-phytotoxic. core.ac.ukapvma.gov.au
Studies have shown that hydroxyatrazine is nontoxic to green algae and cyanobacteria, which are otherwise sensitive to the parent compound. iastate.edu While direct studies on Atrazine-desethyl-2-hydroxy are limited, it is inferred from the data on analogous hydroxy-metabolites that it poses a significantly lower risk of inhibiting growth or photosynthesis in phytoplankton and algae. The hydroxylation process effectively serves as a detoxification mechanism, rendering the resulting compound largely inactive against these primary producers. nih.gov
Invertebrate Sensitivity (e.g., Daphnia magna, Hyalella azteca)
The acute and chronic toxicity of atrazine and its chlorinated metabolites to aquatic invertebrates has been a subject of extensive study. In contrast, specific data on the sensitivity of invertebrates to this compound is scarce. However, the available information on hydroxylated triazines suggests a lower toxicity profile compared to the parent compounds.
For instance, atrazine itself has been found to have varying levels of toxicity to the water flea, Daphnia magna, while some studies show its photodegradation products remain toxic. researchgate.net In one study, both atrazine and its metabolite desethyl-atrazine (DEA) negatively affected the reproduction of Daphnia magna in chronic toxicity assays. researchgate.net Generally, research has ranked the toxicity to aquatic organisms as atrazine being more toxic than its primary metabolites, DEA and deisopropylatrazine (B29266) (DIA). nih.gov It is widely accepted that hydroxylated metabolites exhibit even lower acute toxicity to non-target organisms like Daphnia magna. There is a lack of specific research on the sensitivity of the amphipod Hyalella azteca to this compound.
Comparative Toxicity of Atrazine and its Metabolites on Aquatic Organisms
| Compound | Organism | Endpoint | Result | Reference |
|---|---|---|---|---|
| Atrazine | Pseudokirchneriella subcapitata (Algae) | 96-h IC50 | >1,500 µg/L | nih.gov |
| Desethylatrazine (DEA) | Pseudokirchneriella subcapitata (Algae) | 96-h IC50 | Higher than Atrazine | nih.gov |
| Deisopropylatrazine (DIA) | Pseudokirchneriella subcapitata (Algae) | 96-h IC50 | Higher than DEA | nih.gov |
| Atrazine | Daphnia magna (Invertebrate) | Chronic Toxicity | Negative impact on reproduction | researchgate.net |
| Desethylatrazine (DEA) | Daphnia magna (Invertebrate) | Chronic Toxicity | Negative impact on reproduction | researchgate.net |
Fish and Amphibian Impacts (e.g., Endocrine System Dysregulation, Behavioral Changes)
The endocrine-disrupting effects of atrazine on fish and amphibians are well-documented, with studies showing impacts on sexual development and hormone levels. vermont.govbeyondpesticides.org However, there is a significant lack of research into the specific effects of its hydroxylated metabolite, this compound.
The toxicity of atrazine metabolites is known to differ from the parent compound. For example, the U.S. Environmental Protection Agency (EPA) assesses hydroxylated metabolites separately from atrazine and its chlorinated metabolites due to different toxicity endpoints. regulations.gov While atrazine has been shown to induce aromatase, the enzyme that converts androgens to estrogens, its metabolites may not have the same effect. tandfonline.com
One review identified desethylhydroxyatrazine (an alternative name for this compound) as a known transformation product but provided no specific toxicological data on its impact on fish or amphibians. researchgate.net Another EPA document noted that the degradate hydroxyatrazine is classified as moderately toxic to estuarine/marine fish, though its low water solubility might limit its bioavailability and thus its actual impact. epa.gov This finding for hydroxyatrazine suggests that while hydroxylated metabolites are generally less toxic, they are not entirely devoid of biological activity. Still, specific data on endocrine system dysregulation or behavioral changes in aquatic vertebrates due to this compound exposure is currently not available in the scientific literature.
Terrestrial Organism Responses
In the terrestrial environment, this compound is primarily formed in the soil through microbial activity and chemical reactions. nih.govusda.gov Its ecotoxicological implications for soil organisms and plants are linked to its reduced biological activity and mobility compared to atrazine.
Soil Microorganism Activity and Community Structure
The degradation of atrazine in soil is a microbially-mediated process, with many soil bacteria and fungi capable of breaking it down. jabonline.in This process often involves hydroxylation, which transforms atrazine into less toxic compounds. nih.gov The formation of hydroxylated metabolites is a key step in the detoxification of atrazine in the soil environment. nih.govnih.gov
Some studies have shown that the application of atrazine can alter soil microbial biomass and diversity. hpc-standards.com However, the effect of the accumulation of its degradation product, this compound, on soil microbial communities has not been specifically studied. The conversion to hydroxylated metabolites is generally seen as a positive step in the remediation of atrazine-contaminated soils. For example, the presence of certain forage grasses can enhance the biological degradation and chemical hydroxylation of atrazine, with a significant portion converted to less mobile hydroxylated metabolites. nih.gov This suggests that the soil ecosystem actively works to convert atrazine to these less harmful forms. There is no evidence to suggest that this compound itself has a negative impact on soil microorganism activity or community structure.
Plant Growth and Development
The phytotoxicity of atrazine is the basis for its use as an herbicide. In contrast, its hydroxylated metabolites are considered non-phytotoxic. nih.govcore.ac.uk The hydroxylation pathway is a primary mechanism for atrazine detoxification in tolerant plant species. nih.gov
Phytotoxicity of Atrazine and its Metabolites
| Compound | Effect on Plants | Reference |
|---|---|---|
| Atrazine | Highly phytotoxic, inhibits photosynthesis | nih.gov |
| Desethylatrazine (DEA) | Retains phytotoxicity, almost as toxic as atrazine | apvma.gov.auresearchgate.net |
| Deisopropylatrazine (DIA) | Retains phytotoxicity, but less than atrazine | apvma.gov.au |
Plants capable of metabolizing atrazine quickly convert it to hydroxyatrazine and other hydroxylated derivatives, rendering it harmless to the plant. nih.gov Studies have confirmed that hydroxylated forms of atrazine are much less phytotoxic than the parent molecule or the dealkylated chlorinated metabolites. researchgate.net Furthermore, these hydroxylated metabolites are less mobile in soil, reducing their potential for uptake by non-target plants. nih.gov Therefore, the formation of this compound in the soil is considered a final detoxification step, posing little to no risk to plant growth and development.
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | DEA-2OH / DEHA |
| Atrazine | ATRZ |
| Desethylatrazine | DEA |
| Deisopropylatrazine | DIA |
| Hydroxyatrazine | HYA / HA |
| 2-hydroxy-desethyl-desisopropyl-atrazine | DEDIPA-2OH |
| Diaminochlorotriazine (B1259301) | DACT |
| Didealkylatrazine | DDA |
| Terbuthylazine | |
| Simazine | |
| Propazine |
Comparative Ecotoxicity with Atrazine and Other Triazine Metabolites
The ecotoxicity of this compound, a hydroxylated metabolite of atrazine, is generally considered to be lower than its parent compound and other chlorinated metabolites. The hydroxylation process is a key detoxification pathway for atrazine in the environment. researchgate.netnih.gov
Studies comparing the toxicity of atrazine and its various metabolites have consistently shown that the chlorinated metabolites, such as deethylatrazine (B13485) (DEA) and deisopropylatrazine (DIA), retain a level of toxicity that can be comparable to or even greater than atrazine itself for certain organisms. researchgate.netnih.gov In contrast, hydroxylated metabolites like atrazine-2-hydroxy (B135301) and, by extension, this compound, are significantly less toxic. researchgate.netepa.gov For instance, research has indicated that the hydroxylation of atrazine to hydroxyatrazine is an effective detoxification method in soil and water. researchgate.net
The following table provides a comparative overview of the toxicity of atrazine and some of its metabolites, highlighting the generally lower toxicity of the hydroxylated forms.
| Compound | Organism | Toxicity Endpoint | Result | Reference |
| Atrazine | Algae (Pseudokirchneriella subcapitata) | 96-h IC50 | >1,500 µg/L | researchgate.net |
| Deethylatrazine (DEA) | Algae (Pseudokirchneriella subcapitata) | 96-h IC50 | >1,500 µg/L | researchgate.net |
| Deisopropylatrazine (DIA) | Algae (Pseudokirchneriella subcapitata) | 96-h IC50 | >1,500 µg/L | researchgate.net |
| Atrazine | Amphipod (Hyalella azteca) | 96-h IC50 | >1,500 µg/L | researchgate.net |
| Deethylatrazine (DEA) | Amphipod (Hyalella azteca) | 96-h IC50 | >1,500 µg/L | researchgate.net |
| Deisopropylatrazine (DIA) | Amphipod (Hyalella azteca) | 96-h IC50 | >1,500 µg/L | researchgate.net |
| Atrazine | Amphipod (Diporeia spp.) | 21-day chronic | More sensitive than H. azteca | nih.gov |
| Atrazine-2-hydroxy | Not specified | General Toxicity | Less toxic than atrazine | researchgate.net |
Mechanisms of Ecotoxicity and Biological Endpoints
The primary mechanism of toxicity for atrazine and its chlorinated metabolites is the inhibition of photosynthesis in plants and algae. mdpi.com They achieve this by binding to the D1 protein of the photosystem II (PSII) complex, which disrupts the electron transport chain. mdpi.comijcea.org However, the hydroxylated metabolite this compound is not expected to share this same primary mechanism of action to the same degree. The replacement of the chlorine atom with a hydroxyl group alters the molecule's electronic properties, reducing its ability to interfere with photosynthetic processes. nih.gov
While direct studies on the specific mechanisms of ecotoxicity for this compound are limited, inferences can be drawn from the behavior of other hydroxylated triazine metabolites. These compounds are generally considered detoxification products. researchgate.net The biological endpoints affected by atrazine and its more toxic metabolites include growth inhibition, reproductive effects, and mortality in sensitive aquatic organisms. nih.govbiologicaldiversity.org For example, atrazine exposure has been linked to pathological lesions in the gills, liver, and kidneys of fish. researchgate.net
In contrast, chronic exposure to hydroxylated triazine metabolites, including atrazine-2-hydroxy, did not show negative effects on the early life stages of common carp (B13450389) (Cyprinus carpio). researchgate.net This suggests that the biological endpoints of concern for atrazine and its chlorinated metabolites are less likely to be significantly impacted by this compound.
Biomarker Responses in Exposed Organisms
Biomarkers are measurable responses in organisms that indicate exposure to or the effects of chemical contaminants. anses.fr For atrazine and its more toxic metabolites, a range of biomarker responses has been documented in exposed organisms, particularly aquatic species. These often relate to oxidative stress and neurotoxicity. researchgate.netdntb.gov.ua
Common biomarkers of oxidative stress include changes in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST). ijcea.organses.fr Lipid peroxidation, often measured as malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS), is another indicator of oxidative damage. researchgate.net Acetylcholinesterase (AChE) activity is a frequently used biomarker for neurotoxicity. ijcea.organses.fr
While specific studies on biomarker responses to this compound are scarce, it is expected that this hydroxylated metabolite would elicit a less pronounced biomarker response compared to atrazine and its chlorinated counterparts. researchgate.net Research on other triazine herbicides has shown that the induction or inhibition of antioxidant enzymes can be variable, depending on the species, concentration, and duration of exposure. researchgate.net For instance, a study on the three-spined stickleback (Gasterosteus aculeatus) used a suite of biomarkers including innate immune responses, oxidative stress, biotransformation, neurotoxicity, genotoxicity, and endocrine disruption to assess the impact of pesticide mixtures. anses.fr
The following table summarizes common biomarker responses observed in organisms exposed to triazine herbicides.
| Biomarker Category | Specific Biomarker | Organism/Tissue | Observed Effect of Atrazine/Metabolites | Reference |
| Oxidative Stress | Superoxide Dismutase (SOD) | Fish (brain) | Increased activity | ijcea.org |
| Oxidative Stress | Catalase (CAT) | Fish (brain) | Increased activity, more sensitive than SOD | ijcea.org |
| Oxidative Stress | Lipid Peroxidation (MDA/TBARS) | Fish | Increased levels at higher concentrations | researchgate.net |
| Neurotoxicity | Acetylcholinesterase (AChE) | Fish (brain) | Inhibition of activity | ijcea.org |
| Biotransformation | Glutathione S-transferase (GST) | Fish (liver) | Varied responses (induction/inhibition) | anses.fr |
Ecological Risk Assessment Frameworks and Risk Quotient (RQ) Models
Ecological risk assessment (ERA) is a process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. For pesticides like atrazine and its metabolites, ERA frameworks are employed by regulatory agencies to determine potential risks to non-target organisms. biologicaldiversity.orgepa.gov
A key component of many ERAs is the calculation of a Risk Quotient (RQ). The RQ is a simple ratio that compares an estimated environmental concentration (EEC) of a chemical to a toxicological endpoint (e.g., LC50, EC50, NOEC). mdpi.comresearchgate.net
RQ = Estimated Environmental Concentration (EEC) / Toxicological Endpoint
An RQ value greater than 1.0 indicates a potential for adverse effects, triggering further investigation or risk mitigation measures. epa.gov
For atrazine, ERAs have concluded that aquatic plant communities can be impacted in areas of heavy use, with potential chronic risks to fish, amphibians, and aquatic invertebrates. biologicaldiversity.org These assessments often consider the combined toxicity of atrazine and its chlorinated metabolites, which are sometimes assumed to have equal toxicity to the parent compound. epa.gov
The following table illustrates a simplified RQ calculation, which would be one part of a larger ecological risk assessment.
| Parameter | Description | Example Value |
| Estimated Environmental Concentration (EEC) | Predicted or measured concentration in an environmental compartment (e.g., water). | Varies based on use and location. |
| Toxicological Endpoint | A measure of toxicity from laboratory studies (e.g., EC50 for an algal species). | e.g., 100 µg/L |
| Risk Quotient (RQ) | EEC / Toxicological Endpoint | If EEC = 10 µg/L, RQ = 0.1 (Low Risk) |
Remediation and Mitigation Strategies for Atrazine Desethyl 2 Hydroxy Contamination
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While extensively studied for the parent compound atrazine (B1667683), direct research on the degradation of Atrazine-desethyl-2-hydroxy via AOPs is limited. The compound often appears as a stable intermediate or end product of atrazine treatment.
Photolysis and related photolytic systems utilize light energy, sometimes in combination with other energy sources like microwaves, to break down chemical compounds. researchgate.net Studies on atrazine degradation show that this compound is a common by-product of these processes.
One study evaluated the degradation of atrazine using ultraviolet (UV), microwave (MW), and combined microwave-UV (MW-UV) radiation. The results indicated that the combined MW-UV system was most effective for degrading the parent atrazine compound, achieving an 83% degradation rate in 120 seconds. researchgate.net Spectrometric and chromatographic analysis confirmed that this process led to the formation of several metabolites, including this compound. researchgate.net This suggests that while effective for atrazine, photolytic systems can result in the generation of this specific metabolite.
Another degradation pathway has been observed in a UV/sulfite/iodide system, where successive dealkylation and hydroxylation reactions of the atrazine molecule lead to the formation of Deethylhydroxyatrazine (this compound). nih.gov
Table 1: Efficacy of Different Photolytic Systems on Atrazine Degradation
This table shows the degradation of the parent compound, atrazine, which results in the formation of this compound.
| Energy System | Atrazine Degradation Rate | Time Interval | Reference |
| Ultraviolet (UV) | ~12% | 120 s | researchgate.net |
| Microwaves (MW) | ~28% | 120 s | researchgate.net |
| Microwave-UV (MW-UV) | ~83% | 120 s | researchgate.net |
Data sourced from a study on atrazine degradation which identified this compound as a resulting product.
Currently, there is a scarcity of research focusing on the subsequent degradation of this compound using these photolytic methods.
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce highly reactive hydroxyl radicals, a process that can be enhanced by UV light (photo-Fenton). These methods are proven to be effective for the degradation of atrazine. conicet.gov.ar Kinetic studies have demonstrated that atrazine can be effectively removed from aqueous solutions, with some processes achieving up to 98% degradation. scielo.brresearchgate.net
Research on the photo-Fenton process has identified several atrazine by-products, such as desethyl-atrazine (DEA) and hydroxyatrazine (HA). scielo.br However, specific data on the formation or subsequent degradation of this compound during Fenton or photo-Fenton treatment of atrazine is not extensively documented in the available literature. While these processes are powerful, their efficacy in completely mineralizing atrazine and its hydroxylated metabolites like this compound remains an area requiring further investigation. nih.gov
Photolytic Systems (UV, Microwave, Microwave-UV)
Bioremediation Approaches
Bioremediation utilizes living organisms, primarily microbes and plants, to degrade or remove environmental pollutants. This approach is considered a promising strategy for contaminants like this compound.
Several microorganisms have demonstrated the ability to degrade atrazine and its metabolites. Some bacterial strains have been specifically identified for their capacity to break down this compound.
A patent for a bacterial strain, Pseudomonas sp. strain MHP41, describes a method for the bioremediation of environments contaminated with s-triazines. The patent explicitly lists "deethylhydroxyatrazine" as one of the s-triazine compounds that the method can remediate, indicating the bacterium's ability to degrade it. google.com
Similarly, Arthrobacter aurescens strain TC1, isolated from a highly contaminated soil, is noted for its diverse substrate range and its capability of degrading more s-triazine compounds than previously characterized bacteria, including deethylhydroxyatrazine. core.ac.uk
Fungi have also been shown to play a role in the transformation of atrazine. The white-rot fungus Phanerochaete chrysosporium was found to degrade 48% of an initial atrazine concentration within four days. asm.org Analysis of the growth medium confirmed the formation of various metabolites, including deethylhydroxyatrazine. asm.org While this study highlights the formation of the compound, the ability of certain microbes to use it as a substrate suggests a potential pathway for its complete bioremediation.
Table 2: Microorganisms Associated with this compound Transformation/Degradation
| Microorganism | Role | Reference |
| Pseudomonas sp. strain MHP41 | Degrades deethylhydroxyatrazine | google.com |
| Arthrobacter aurescens strain TC1 | Degrades deethylhydroxyatrazine | core.ac.uk |
| Phanerochaete chrysosporium | Transforms atrazine into deethylhydroxyatrazine | asm.org |
Phytoremediation is a cost-effective, plant-based approach to remove or render harmless environmental contaminants. awsjournal.org Plants can absorb contaminants from soil and water and can transform them through metabolic processes. Furthermore, root exudates can stimulate microbial activity in the rhizosphere, enhancing the degradation of pollutants. tci-thaijo.org
While phytoremediation has shown promising results for the parent compound atrazine, with species like Kochia scoparia and various hydrophytes demonstrating removal capabilities, there is a lack of specific research on the phytoremediation potential for this compound. awsjournal.orgtci-thaijo.orgresearchgate.net Studies tend to focus on the uptake and metabolism of atrazine itself, without specifically tracking the fate of its hydroxylated metabolites within the plant or rhizosphere. Given that plants are known to metabolize atrazine into various products, it is plausible they could also act on its metabolites, but dedicated studies are needed to confirm this potential.
Microbial Degradation Enhancement
Adsorption-based Removal Techniques
Adsorption involves the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface. This process is widely used in water treatment to remove contaminants.
Research indicates that hydroxylated atrazine degradation products (HADPs), including deethylhydroxyatrazine (DEHA), exhibit strong sorption to soil. acs.org This process can lead to the formation of "bound residue," where the chemical is strongly attached to soil particles, reducing its mobility and bioavailability but also making it more persistent in the soil matrix. acs.org
For water treatment, activated carbon is considered a highly effective technology for the removal of atrazine and its metabolites. regulations.govvt.edu The high porosity and large surface area of activated carbon allow it to adsorb a wide range of organic compounds through weak intermolecular van der Waals forces. chemviron.eurbhltd.com Regulatory documents have identified activated carbon as the best available technology for treating water contaminated with atrazine degradates, including this compound. regulations.gov
While direct adsorption isotherm data for this compound is scarce, studies on related metabolites provide insight into the potential efficacy of adsorbents. For instance, the adsorption of hydroxyatrazine (HA) and deethylatrazine (B13485) (DEA) has been quantified for various soil types.
Table 3: Adsorption and Desorption Coefficients of Atrazine Metabolites in Different Soils
This table provides data for compounds structurally related to this compound, as direct data for the target compound is limited.
| Compound | Soil Type | Adsorption Coefficient (Kf) | Desorption Coefficient (Kf-des) | Reference |
| Atrazine | Cultivated Soil | 2.5 | 4.4 | researchgate.net |
| Atrazine | Vegetated Filter Strip Soil | 4.2 | 7.0 | researchgate.net |
| Deethylatrazine (DEA) | Cultivated Soil | 1.4 | 2.5 | researchgate.net |
| Deethylatrazine (DEA) | Vegetated Filter Strip Soil | 1.6 | 2.7 | researchgate.net |
| Hydroxyatrazine (HA) | Cultivated Soil | 11.5 | 22.9 | researchgate.net |
| Hydroxyatrazine (HA) | Vegetated Filter Strip Soil | 17.0 | 23.9 | researchgate.net |
Kf values (Freundlich coefficients) indicate the capacity of the soil to adsorb the compound. Higher values indicate stronger adsorption.
The data shows that hydroxyatrazine (HA) adsorbs much more strongly to soil than atrazine or DEA, suggesting that the hydroxyl group significantly increases adsorption. researchgate.net This implies that this compound, which also contains a hydroxyl group, would likely have a high affinity for adsorbents like soil organic matter and activated carbon.
Integrated Treatment Systems and Efficacy Evaluations
The removal of persistent and polar metabolites like this compound from water sources often requires more than a single treatment process. Integrated treatment systems, which combine various physical, chemical, and biological methods, are being explored to enhance degradation efficiency. These systems often leverage the strengths of different technologies to achieve a higher degree of mineralization of the parent compound, atrazine, and its transformation products.
Advanced Oxidation Processes (AOPs) are a cornerstone of many integrated systems for atrazine and its metabolites. AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to break down organic contaminants. scielo.br Processes such as ozonation, Fenton and photo-Fenton reactions, and photocatalysis have been shown to degrade atrazine, often leading to the formation of hydroxylated by-products like hydroxyatrazine (HAT) as an intermediate step before further degradation. scielo.brscielo.br For instance, a combined microwave-ultraviolet (MW-UV) photolytic process has been identified as a potential pathway for the degradation of atrazine, which can generate this compound. researchgate.net The efficacy of these systems can be influenced by operational parameters; for example, adjusting the solution's pH to 8.37 has been shown to improve the atrazine degradation rate by 10% in a photolytic process. researchgate.net
Biological treatment methods are also a key component of integrated approaches. The use of microbial consortia can lead to the effective degradation of atrazine. For example, a packed-bed reactor utilizing an immobilized fungal consortium was able to produce hydroxyatrazine from atrazine. researchgate.net A powerful integrated approach involves combining chemical and biological treatments. One such system uses an initial chemical oxidation via the Fenton reaction to break down a mixture of pesticides, including atrazine, followed by a biological treatment step with specific bacterial strains (Rhodococcus corallinus and Pseudomonas sp. strain D) to degrade the intermediate chlorinated s-triazine products. acs.org This sequential processing demonstrates the potential for on-site treatment of pesticide-contaminated water. acs.org
The efficacy of existing water treatment infrastructure, such as Drinking Water Treatment Plants (DWTPs), in removing these compounds is a critical area of evaluation. Studies have shown that advanced treatment processes in DWTPs can significantly reduce pesticide residues. However, the removal rates for more polar metabolites are often lower than for the parent compounds. mdpi.com For example, while atrazine removal can reach 76.4%, the removal rates for its metabolites like deisopropylatrazine (B29266) can be as low as 9%. mdpi.com This highlights the challenge that metabolites pose to conventional and even some advanced treatment systems. Adsorption onto materials like Granular Activated Carbon (GAC) is another common treatment, but it only transfers the contaminant from a liquid to a solid phase and requires off-site regeneration once saturated. scielo.brarviatechnology.com
Below is a table summarizing the efficacy of various treatment technologies on atrazine and its metabolites.
| Treatment Technology | Target Contaminant(s) | Efficacy/Removal Rate | Reference(s) |
| Advanced Oxidation (Photo-Fenton) | Atrazine | 98% degradation in 15 minutes at pH 6.0 | scielo.br |
| Advanced Oxidation (MW/UV/H₂O₂) | Atrazine (20.8 mg/L) | Total degradation with a half-life of 1.1 min | mdpi.com |
| Advanced Oxidation (UV/O₃/US) | Atrazine | 98% removal | mdpi.com |
| Biological (Immobilized Fungal Consortium) | Atrazine | 59% removal efficiency | researchgate.net |
| Integrated Chemical-Biological | Atrazine & intermediates | >99% pesticide degradation; 70% ¹⁴CO₂ release | acs.org |
| DWTP Advanced Treatment | Atrazine | 76.4% | mdpi.com |
| DWTP Advanced Treatment | Deisopropylatrazine (metabolite) | 9.0% | mdpi.com |
| Adsorption (Granular Activated Carbon) | Atrazine | Effective until saturation | arviatechnology.com |
This table provides an interactive overview of the effectiveness of different remediation technologies.
Environmental Policy and Management Strategies for Reducing Contamination
Alongside technological solutions for remediation, environmental policy and management strategies are crucial for minimizing the contamination of ecosystems with this compound and other atrazine metabolites. These strategies focus on controlling the use of atrazine, setting regulatory limits for its presence in the environment, and promoting agricultural practices that reduce its transport from fields into water bodies.
Regulatory bodies worldwide have established guidelines for atrazine and its metabolites in drinking water due to their potential health and environmental effects. centerforfoodsafety.org The World Health Organization (WHO) has set a guideline value of 0.1 mg/L (100 µg/L) for the sum of atrazine and its chloro-s-triazine metabolites in drinking water, and a separate guideline of 0.2 mg/L (200 µg/L) for hydroxyatrazine. nih.gov In Canada, the maximum acceptable concentration (MAC) for the sum of atrazine and its N-dealkylated metabolites in drinking water is 0.005 mg/L (5 µg/L). canada.ca The European Union has taken a stringent approach, not approving atrazine for use since 2003 due to concerns about groundwater contamination. arviatechnology.comeuropa.eu Despite these restrictions, atrazine and its metabolites persist in European groundwater, frequently causing exceedances of the precautionary quality standard of 0.1 µg/L for pesticides. europa.eu In the United States, the Environmental Protection Agency (EPA) reauthorized the use of atrazine with some restrictions and requires ecological monitoring of watersheds due to the potential risks to aquatic ecosystems. centerforfoodsafety.orgepa.gov
Management strategies to reduce contamination at its source are a critical component of an integrated approach. These strategies often fall under the umbrella of Integrated Weed Management (IWM), which seeks to reduce reliance on chemical herbicides by incorporating other control methods. apvma.gov.au Key management practices include:
Improving Irrigation Efficiency: For irrigated agriculture, minimizing tailwater runoff is essential to prevent the transport of atrazine and its metabolites into drains and surface water. apvma.gov.au
Source Reduction: This involves adopting agricultural methods that reduce the need for synthetic chemical inputs. apvma.gov.au This can include mechanical weed control, promoting crop competition through optimal planting and soil health, and using crop rotation. apvma.gov.auisws.org.in
Targeted Herbicide Use: Rather than widespread bans, a more efficient approach may be to implement targeted controls, such as local bans in areas where atrazine poses a significant environmental risk. usda.gov This allows for its continued use in areas where it is less likely to contaminate water supplies. usda.gov
Enhanced Biodegradation: Agricultural practices can be modified to promote the natural degradation of herbicides in the soil. The application of dairy manure, for example, has been shown to enhance the remediation of atrazine-contaminated soil. isws.org.in
Cultivation of Tolerant Crops: The use of crops that can absorb and deactivate herbicides can be a valuable strategy. For instance, maize and millets are effective at taking up triazine herbicides from the soil. isws.org.in
Conclusion and Future Research Directions
Synthesis of Current Understanding on Atrazine-desethyl-2-hydroxy
This compound is primarily formed through the degradation of atrazine (B1667683) in the environment. mdpi.comresearchgate.net This process can occur through microbial activity in the soil and photolytic processes in water. mdpi.comresearchgate.net It is considered one of the major degradation products alongside deethylatrazine (B13485) (DEA), deisopropylatrazine (B29266) (DIA), and hydroxyatrazine. researchgate.netscielo.br The formation of this compound involves the removal of the ethyl group from the atrazine molecule and the substitution of the chlorine atom with a hydroxyl group. researchgate.netresearchgate.net
Studies have shown that this compound is frequently detected in environmental samples, including groundwater. nih.gov Its physicochemical properties, such as its relatively high water solubility, contribute to its potential for mobility in soil and leaching into water bodies. scielo.br Research indicates that the adsorption and desorption behavior of this metabolite in soil can be influenced by factors like organic carbon content. researchgate.net
Identification of Outstanding Research Questions
Despite the existing body of knowledge, several critical questions regarding this compound remain unanswered, necessitating further scientific inquiry.
Key Research Gaps:
Long-term ecological effects: While some studies have touched upon the toxicity of atrazine metabolites, the long-term ecological consequences of this compound exposure on various non-target organisms, including aquatic invertebrates, amphibians, and soil microorganisms, are not fully understood. researchgate.net
Bioavailability and bioaccumulation: More research is needed to determine the bioavailability of this compound in different environmental matrices and its potential to bioaccumulate in the food chain. researchgate.net
Combined toxic effects: The synergistic or antagonistic effects of this compound in combination with other atrazine metabolites and parent compounds present in the environment are largely unknown.
Degradation pathways under various environmental conditions: A more comprehensive understanding of the degradation kinetics and pathways of this compound under a wider range of environmental conditions (e.g., different soil types, pH levels, and microbial communities) is crucial for accurate environmental fate modeling. mdpi.com
Human health impacts: The potential human health effects of chronic, low-level exposure to this compound, particularly through drinking water, require further investigation. centerforfoodsafety.orgcdc.gov
Implications for Environmental Management and Public Health
The presence and persistence of this compound in the environment have significant implications for both environmental management strategies and public health protection.
The contamination of water resources, including groundwater and surface water, with this metabolite poses a potential risk to drinking water safety. researchgate.netgnest.org Given that atrazine and its metabolites can be widespread in agricultural areas, the potential for human exposure through consumption of contaminated water is a public health concern. centerforfoodsafety.orgcdc.gov The endocrine-disrupting potential of atrazine itself has been well-documented, and while the specific effects of this compound are less clear, its structural similarity to the parent compound warrants further toxicological evaluation. centerforfoodsafety.org
From an environmental management perspective, the mobility and persistence of this compound highlight the need for strategies that go beyond regulating the parent compound. usda.gov Effective management should consider the entire suite of atrazine degradation products. This includes developing and implementing best management practices in agriculture to minimize the runoff and leaching of atrazine and its metabolites into water bodies.
Recommendations for Advanced Methodological Development
To address the outstanding research questions and better assess the risks associated with this compound, the development and application of advanced analytical and modeling methodologies are essential.
Recommendations for Methodological Advancement:
High-Resolution Analytical Techniques: The use of advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), is crucial for the sensitive and accurate detection and quantification of this compound in complex environmental matrices. cymitquimica.comebi.ac.uk
Development of Certified Reference Materials: The availability of high-purity certified reference materials for this compound is fundamental for ensuring the quality and comparability of analytical data across different laboratories and studies. lgcstandards.comhpc-standards.comchemservice.com
Advanced Environmental Fate and Transport Models: More sophisticated environmental models are needed to predict the formation, transport, and persistence of this compound in various environmental compartments. These models should incorporate detailed information on soil properties, hydrogeology, and microbial degradation kinetics.
In Vitro and In Vivo Toxicological Assays: The development and application of a battery of in vitro and in vivo toxicological assays are necessary to elucidate the potential endocrine-disrupting activity and other adverse health effects of this compound.
Metabolomics and Biomarker Studies: Utilizing metabolomics approaches can help identify biomarkers of exposure and effect in organisms exposed to this compound, providing a deeper understanding of its biological impacts.
Q & A
Q. What analytical methods are recommended for detecting Atrazine-desethyl-2-hydroxy in environmental samples?
- Methodological Answer : this compound can be detected using gas chromatography with nitrogen-phosphorous detection (GC-NPD) after liquid-liquid extraction with ethyl acetate, as validated for atrazine metabolites like desethyl atrazine . Immunoaffinity extraction using sol-gel glass columns with monoclonal antibodies enables selective enrichment of s-triazines, including structurally related metabolites, followed by GC-NPD analysis with a detection limit of 0.1 µg/L for desethyl atrazine . Enzyme-linked immunosorbent assays (ELISA) are also employed but require cross-reactivity validation due to potential false positives from other triazines (e.g., propazine, simazine) .
Q. How does this compound persist in aquatic environments, and what factors influence its detection?
- Methodological Answer : this compound is a persistent degradation product of atrazine, often detected in groundwater and surface water decades after atrazine bans . Its detection correlates with soil pH, organic matter content, and microbial activity. For example, alkaline soils with microbial degradation pathways favor its formation . Sampling strategies should prioritize long-term monitoring in agricultural watersheds, with filtration through 0.7 nm glass-fiber filters to remove interfering particulates before dissolved organic carbon (DOC) analysis .
Q. What are the primary metabolic pathways of atrazine leading to this compound formation?
- Methodological Answer : Atrazine undergoes hydroxylation and dealkylation via microbial or chemical degradation. In microbial pathways, N-deethylation by bacteria (e.g., Arthrobacter spp.) produces desethyl atrazine, which is further hydroxylated to this compound under aerobic conditions . Chemical hydrolysis in acidic soils also generates hydroxyatrazine intermediates, which may degrade into hydroxylated metabolites .
Advanced Research Questions
Q. How can experimental designs optimize the study of this compound biodegradation in soil-water systems?
- Methodological Answer : Use biochar-amended soil microcosms to enhance microbial activity and degradation rates. For instance, mentha-derived biochar reduces the half-life of atrazine metabolites by 21–145 days via adsorption and microbial community shifts . Inoculate soil with atrazine-degrading bacterial consortia (e.g., from Ciba-Geigy strains) and monitor metabolite concentrations weekly using GC-NPD or LC-MS/MS to quantify degradation kinetics . Control experiments should include sterile soils to distinguish biotic vs. abiotic pathways.
Q. How do cross-reactivity issues in immunoassays affect the accuracy of this compound quantification, and how can these be resolved?
- Methodological Answer : ELISA kits for atrazine exhibit cross-reactivity with this compound (up to 30% depending on antibody specificity), leading to overestimations . To resolve discrepancies, confirmatory analyses using LC-MS/MS or GC-NPD are essential. For example, immunoaffinity extraction followed by acidic buffer desorption and ethyl acetate extraction reduces matrix interference in GC-NPD, improving specificity . Cross-validate results with spiked samples and negative controls.
Q. What computational models predict the toxicity of this compound relative to parent triazines?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models compare toxicity using Microtox assays (e.g., Vibrio fischeri bioluminescence inhibition). This compound exhibits lower toxicity than atrazine (EC₅₀ values ~2–3× higher) due to reduced chloro-s-triazine bioavailability . Computational tools like molecular docking can simulate metabolite-enzyme interactions to predict endocrine-disrupting potential.
Q. How do ozonation and granular activated carbon (GAC) filtration impact this compound removal in water treatment?
- Methodological Answer : Ozonation converts atrazine into hydroxylated by-products like this compound, which are more polar and less adsorbable on GAC . Pilot-scale studies should combine ozonation (1–3 mg/L O₃) with GAC contact times >20 minutes to assess removal efficiency. Monitor DOC and use isotopic labeling (e.g., ¹³C₃-atrazine) to trace metabolite fate .
Data Contradiction and Validation
Q. How can conflicting data on this compound adsorption in soils be reconciled?
- Methodological Answer : Discrepancies arise from soil type variability (e.g., silty loam vs. sand) and organic matter content. Conduct batch adsorption experiments with standardized soils (OECD guidelines) and quantify metabolites via LC-HRMS. For instance, biochar amendments increase adsorption capacity by 40–60% in sandy soils, reducing leaching . Meta-analyses of regional groundwater studies (e.g., EU Water Framework Directive reports) can contextualize site-specific variability .
Q. Why do some studies report increased this compound detection post-atrazine bans, despite reduced parent compound use?
- Methodological Answer : Legacy contamination from historical atrazine use and slower degradation rates of metabolites explain this trend. For example, in French aquifers, this compound detection increased post-2003 due to prolonged half-life (>5 years) in anaerobic groundwater . Use isotopic dilution assays (¹⁵N-labeled metabolites) to distinguish recent vs. legacy sources in monitoring programs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
